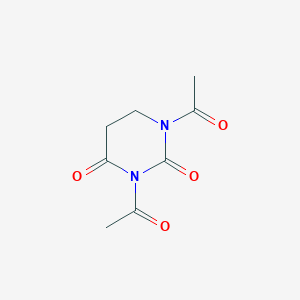
8-Fluorophenanthridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluorophenanthridin-6(5H)-one is a fluorinated derivative of phenanthridine, a significant fused nitrogen-heterocycle Phenanthridine derivatives are known for their presence in various bioactive alkaloids, pharmaceuticals, natural products, and functional material molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluorophenanthridin-6(5H)-one can be achieved through several methods. One common approach involves the photocatalytic synthesis of phenanthridine derivatives from 2-isocyanobiphenyls via radical addition, cyclization, and aromatization. This method uses low-cost Rose Bengal as a catalyst and sustainable air as a terminal oxidant under metal-free conditions at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluorophenanthridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of phenanthridinone derivatives.
Reduction: Formation of reduced phenanthridine derivatives.
Substitution: Formation of substituted phenanthridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
8-Fluorophenanthridin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of functional materials and as a precursor for the synthesis of other fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 8-Fluorophenanthridin-6(5H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparación Con Compuestos Similares
Phenanthridine: The parent compound without the fluorine substitution.
6-Phosphorylated Phenanthridines: Derivatives with a phosphoryl group at the 6th position.
8-Fluorophenanthridin-6-amine: A related compound with an amine group at the 6th position.
Uniqueness: 8-Fluorophenanthridin-6(5H)-one is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to non-fluorinated phenanthridine derivatives. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C13H8FNO |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
8-fluoro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H8FNO/c14-8-5-6-9-10-3-1-2-4-12(10)15-13(16)11(9)7-8/h1-7H,(H,15,16) |
Clave InChI |
PDAGRSGAEGPCGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-[(4-nitrophenyl)sulfonyloxy]piperidine-1-carboxylate](/img/structure/B8394278.png)

![2-{[2-(1H-Imidazol-4-yl)ethyl]amino}-3,6-dimethylpyrazine](/img/structure/B8394288.png)

![[(Morpholine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B8394301.png)



![1-[3-(5-Bromo-pyridin-3-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B8394339.png)




